molecular formula C11H19NO4 B595497 (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid CAS No. 129786-68-1

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Cat. No.: B595497
CAS No.: 129786-68-1
M. Wt: 229.276
InChI Key: XVMAKOPYGXUPPU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (CAS: 150652-96-3 ) is a chiral, non-proteinogenic amino acid derivative of high value in organic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences, and a reactive pent-4-enoic acid side chain that serves as a versatile handle for further functionalization . Its primary research application is as a critical chiral building block and synthetic intermediate in the preparation of complex, biologically active molecules . The compound's structure, incorporating a stereocenter and an alkene group, makes it particularly valuable for constructing active pharmaceutical ingredients (APIs), enzyme inhibitors, and specialized receptor ligands . Notably, its closely related structural analog, (2R)-2-Methylpent-4-enoic acid, is explicitly documented as a reagent used in the synthesis of the heart failure drug Sacubitril, underscoring the significance of this chiral scaffold in pharmaceutical development . Researchers utilize this chemical for exploring new routes in asymmetric synthesis and for creating novel compounds where its reactive double bond enables key transformations such as olefin cross-metathesis or Michael addition reactions . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMAKOPYGXUPPU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652928
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129786-68-1
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino Precursors

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine functionality, enabling subsequent transformations without undesired side reactions. A common starting material is (R)-2-amino-2-methylpent-4-enoic acid or its ester derivatives. Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate . For example, reaction of the free amine with Boc₂O in tetrahydrofuran (THF) at 0–25°C for 4–6 hours affords the Boc-protected intermediate in >90% yield.

Key Reaction Conditions for Boc Protection

ReagentSolventTemperatureYieldReference
Boc₂O, Et₃NTHF0–25°C92%
Boc₂O, NaHCO₃DCM25°C88%

Alkylation Strategies for Introducing Methyl and Allyl Groups

The 2-methyl and pent-4-enoic acid moieties are introduced via alkylation or allylation. A representative approach involves treating Boc-protected amino acid esters with alkyl halides under basic conditions. For instance, methyl (R)-2-((Boc)amino)-2-methylpent-4-enoate is synthesized by reacting Boc-L-alanine methyl ester with allyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via enolate formation, followed by nucleophilic attack on the allyl electrophile, achieving 75–85% yields.

Allylation Optimization Parameters

BaseElectrophileSolventTimeYield
NaHAllyl bromideDMF2 h82%
LDAAllyl iodideTHF1.5 h78%

Catalytic Hydrogenation for Stereochemical Control

Stereoselective hydrogenation of α,β-unsaturated intermediates is pivotal for installing the R-configuration. Patent data reveals the use of chiral rhodium and ruthenium catalysts under hydrogen pressure. For example, hydrogenation of (E)-(R)-5-biphenyl-4-yl-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid with diiodo(p-cymene)ruthenium(II) dimer and Mandyphos SL-M004-2 ligand in ethanol at 60°C and 5.5 bar H₂ yields 42% of the saturated product with 90:10 enantiomeric ratio .

Hydrogenation Performance Metrics

CatalystLigandPressureTemperatureYieldee
[Rh(cod)₂]BF₄(R,R)-Ph-BPE15 bar40°C90%95%
[Ru(p-cymene)I₂]₂Mandyphos SL-M004-25.5 bar60°C42%90%

Chiral Auxiliary-Mediated Synthesis

Evans’ oxazolidinone methodology enables asymmetric synthesis of the R-configured backbone. The process involves:

  • Acylation : Coupling (R)-4-benzyl-2-oxazolidinone with pent-4-enoyl chloride using DMAP and triethylamine.

  • Enolate Alkylation : Treating the acylated oxazolidinone with sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide to install the 2-methyl group.

  • Cleavage : Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide followed by Boc protection yields the target compound with >98% ee .

Evans Auxiliary Route Efficiency

StepReagentseeOverall Yield
AcylationDMAP, Et₃N89%
AlkylationNaHMDS, MeI99%76%
CleavageLiOH, H₂O₂98%68%

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-couplings are employed for late-stage functionalization. A patent example describes the use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and triphenylphosphine (PPh₃) in xylene under reflux to isomerize methylidene precursors to the desired pent-4-enoic acid derivative . This method achieves quantitative conversion but requires careful control of reaction time to avoid over-isomerization.

Palladium-Catalyzed Isomerization

CatalystAdditiveSolventTemperatureConversion
Pd(PPh₃)₄PPh₃Xylene140°C100%
Pd(OAc)₂BINAPToluene110°C87%

Final Deprotection and Isolation

The Boc group remains stable during most synthetic steps but may require acidic conditions for removal if further functionalization is needed. Final purification typically involves recrystallization from ethanol or ethyl acetate/petroleum ether mixtures, yielding >99% purity . For instance, crude product recrystallization in ethanol at −20°C affords colorless crystals suitable for X-ray diffraction analysis .

Purification Techniques

MethodSolvent SystemPurityRecovery
RecrystallizationEthanol99.5%65%
Column ChromatographyHexane/EtOAc (3:1)98%80%

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Deprotection: The major product is the free amino acid derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid 129786-68-1 C₁₁H₁₉NO₄ 229.27 Boc-protected α-methyl, pent-4-enoic acid backbone Peptide synthesis, anticancer inhibitors
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid 132605-96-0 C₁₂H₂₃NO₄ 245.32 Boc-protected aminomethyl group, 4-methylpentanoic acid (no double bond) Crystallization studies, hydrogen-bonding analysis
(R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid 1012341-48-8 C₂₃H₂₇NO₄ 381.47 Extended biphenyl substituent, pent-2-enoic acid (E-geometry) Enzyme inhibition, drug discovery
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 55780-90-0 C₁₁H₂₁NO₄ 231.29 Additional methyl at β-carbon (3S configuration), saturated pentanoic acid Stereochemical studies, crystallography
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid 347146-15-0 C₂₁H₂₁NO₄ 351.40 Fmoc-protected amino group (replaces Boc), pent-4-enoic acid backbone Solid-phase peptide synthesis (base-labile protection)

Functional and Physicochemical Differences

Backbone Modifications
  • Double Bond Position: The target compound’s pent-4-enoic acid backbone introduces a terminal double bond, enhancing reactivity in cycloaddition or conjugate addition reactions compared to saturated analogs like 55780-90-0 .
  • Substituent Effects: The α-methyl group in the target compound sterically hinders nucleophilic attack at the α-carbon, improving stability during peptide coupling . Conversely, 132605-96-0 replaces the methyl with an aminomethyl group, altering hydrogen-bonding patterns and crystallinity .
Protecting Group Variations
  • Boc vs. Fmoc : The Boc group in the target compound offers acid-labile protection, ideal for orthogonal deprotection in peptide synthesis. In contrast, 347146-15-0 uses a base-labile Fmoc group, enabling sequential synthesis strategies .
Stereochemical and Conformational Impact
  • The (2R,3S) configuration in 55780-90-0 introduces a chiral center at the β-carbon, affecting molecular recognition in enzyme-binding pockets . The E-geometry in 1012341-48-8 rigidifies the double bond, influencing binding affinity to hydrophobic enzyme domains .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, also known by its CAS number 129786-68-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C11_{11}H19_{19}NO4_4, with a molecular weight of 229.27 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The structural characteristics of this compound suggest potential interactions with enzyme active sites due to the presence of the carboxylic acid moiety.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating signaling pathways associated with inflammation. This may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
  • Antitumor Activity : Some studies suggest that derivatives of this compound can exhibit antitumor effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

StudyMethodFindings
Study 1Cell viability assays on cancer cell linesShowed significant reduction in cell viability at concentrations above 10 µM.
Study 2HDAC inhibition assayExhibited IC50_{50} values ranging from 14 to 67 nM against HDAC isoforms.
Study 3Inflammatory cytokine assaysReduced levels of TNF-alpha and IL-6 in activated macrophages by up to 50%.

Case Studies

  • Case Study on Antitumor Effects : A study involving the treatment of malignant pleural mesothelioma cells indicated that this compound could reduce tumor growth when combined with other chemotherapeutic agents, suggesting a synergistic effect.
  • Case Study on Inflammation : In a model of acute inflammation, administration of this compound led to decreased edema and lower levels of inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing (R)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid?

The synthesis typically involves Boc protection of the amino group, followed by coupling reactions. For example, intermediates like (R)-HMPA can be protected using benzyl groups under basic conditions (K₂CO₃, 75°C, 5 hours) and esterified with activated carboxylic acids (e.g., N-Boc-β-alanine) using DCC/DMAP at 25°C for 19 hours . Critical parameters include temperature control (15–25°C for acid-sensitive steps) and anhydrous conditions to prevent ester hydrolysis. Low yields may arise from incomplete Boc protection; monitoring via TLC or LC-MS is advised .

Q. How can researchers ensure enantiomeric purity during synthesis?

Chiral resolution or asymmetric synthesis methods are essential. For instance, starting with enantiomerically pure (R)-HMPA (derived from chiral pool sources or enzymatic resolution) ensures configuration retention. Stereochemical integrity should be verified using polarimetry, chiral HPLC, or X-ray crystallography .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm Boc group presence (tert-butyl signals at δ 1.4 ppm) and olefin geometry (J values for trans/cis coupling in pent-4-enoic acid).
  • HPLC/UPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm.
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₂₁NO₄: 261.15) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity in drug discovery?

Derivatization strategies include:

  • Side-chain functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Peptide conjugation : Incorporating the compound into peptidomimetics via amide bond formation, as seen in anticancer inhibitors targeting specific enzymes .
  • Stereochemical tuning : Testing (S)-isomers or diastereomers to compare target binding affinities . Computational docking (e.g., AutoDock) can predict interactions with biological targets like kinases or proteases .

Q. How should researchers address contradictory data in reaction yields or product stability?

  • Yield discrepancies : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of DCC for coupling) and reaction time (12–24 hours for sterically hindered intermediates) .
  • Stability issues : Avoid prolonged exposure to acidic/basic conditions (Boc group hydrolyzes at pH <3 or >10). Use inert atmospheres (N₂/Ar) and stabilize solutions with antioxidants (e.g., BHT) .

Q. What methodologies resolve ambiguities in stereochemical assignments?

  • Vibrational circular dichroism (VCD) : Distinguishes R/S configurations via asymmetric stretching modes.
  • X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated in structurally related Boc-protected amino acids .
  • NOESY NMR : Identifies spatial proximity of substituents (e.g., methyl and pent-4-enoic acid groups) .

Q. How can the compound’s stability be evaluated under physiological conditions?

  • Simulated biological matrices : Incubate in PBS (pH 7.4) or human serum at 37°C, sampling at intervals (0, 6, 24, 48 hours) for LC-MS analysis.
  • Degradation kinetics : Track Boc group hydrolysis (appearance of free amine via ninhydrin test) and olefin oxidation (peroxide formation via iodometric titration) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, DCM, 0°C → RT, 12 h85–90
EsterificationN-Boc-β-alanine, DCC, DMAP, 25°C, 19 h70–75
DeprotectionPd/C, H₂, MeOH, 12 h>95

Q. Table 2: Analytical Data for Quality Control

ParameterMethodExpected Result
PurityHPLC (C18)≥98% (λ = 214 nm)
Enantiomeric ExcessChiral HPLC>99% (R-configuration)
Molecular WeightESI-MSm/z 261.15 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.